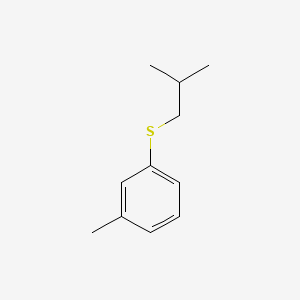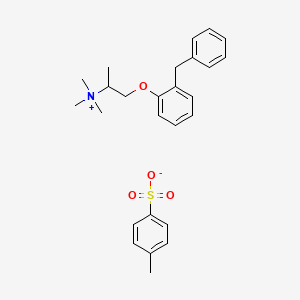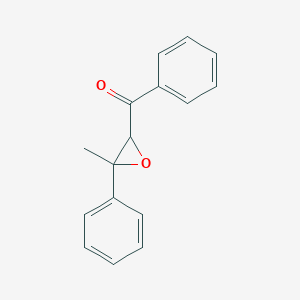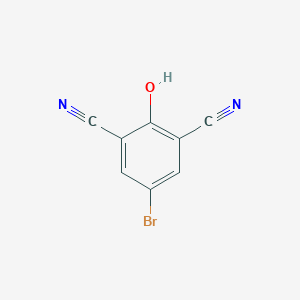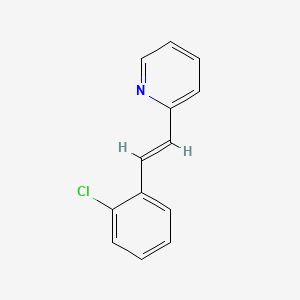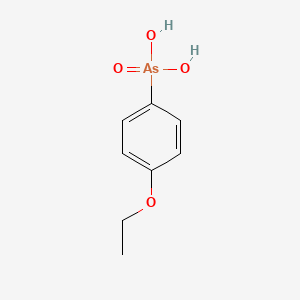![molecular formula C8H11N7O B13759680 [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea: is a chemical compound with the molecular formula C8H11N7O and a molecular weight of 221.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea typically involves the reaction of appropriate hydrazine derivatives with phenyl isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea include:
- [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]urea
- [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]thiourea
- [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]guanidine .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C8H11N7O |
|---|---|
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminourea |
InChI |
InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) |
Clave InChI |
LMEKTJOFIUHOPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


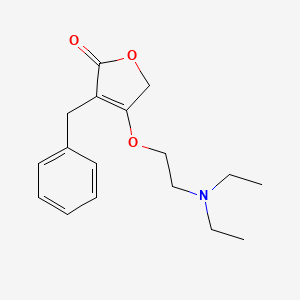
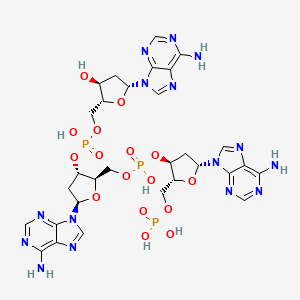
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
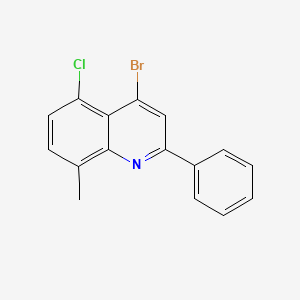
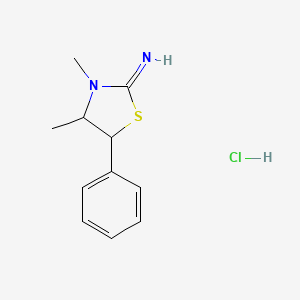
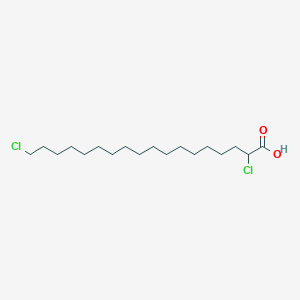
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
